molecular formula C8H6O4 B1353272 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 4720-68-7

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No. B1353272
CAS RN: 4720-68-7
M. Wt: 166.13 g/mol
InChI Key: SXMMQAVECVAGBF-UHFFFAOYSA-N
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Patent
US05716944

Procedure details

To a mixture of sesamol (8.28 g), ethyl orthoformate (53.58 g) and benzene (120 ml), powdered anhydrous aluminum chloride (12.0 g) was added, followed by stirring at room temperature for 1 hour. The mixture was then poured into 5% hydrochloric acid (180 ml) and stirred at room temperature for 30 minutes. After the insoluble substance was filtered off, the filtrate was extracted with ether. The ether layer was washed with water and dried (MgSO4), after which the solvent was evaporated off. The residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (1:8, v/v) to yield 2-hydroxy-4,5-methylenedioxybenzaldehyde (3.48 g, 35%) having a melting point of 128°-129° C.
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
53.58 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:5][C:4]2[CH:6]=[C:7]([OH:10])[CH:8]=[CH:9][C:3]=2[O:2]1.[CH:11]([O-])([O-])[O:12]CC.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1C=CC=CC=1>[OH:10][C:7]1[CH:6]=[C:4]2[O:5][CH2:1][O:2][C:3]2=[CH:9][C:8]=1[CH:11]=[O:12] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
8.28 g
Type
reactant
Smiles
C1OC2=C(O1)C=C(C=C2)O
Name
ethyl orthoformate
Quantity
53.58 g
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After the insoluble substance was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ether
WASH
Type
WASH
Details
The ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated off
WASH
Type
WASH
Details
eluted with ethyl acetate-hexane (1:8, v/v)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=O)C=C2C(=C1)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.